N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide
Description
N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide is a chiral sulfonamide derivative characterized by a (1S)-configured 2-chloro-1-hydroxyethyl substituent on the para-position of a benzene ring. The compound features a methanesulfonamide group with an additional N-methyl substitution, enhancing its lipophilicity compared to non-methylated analogs. Its molecular formula is C₁₀H₁₄ClNO₃S, with a molecular weight of 263.74 g/mol .
Properties
Molecular Formula |
C10H14ClNO3S |
|---|---|
Molecular Weight |
263.74 g/mol |
IUPAC Name |
N-[4-[(1S)-2-chloro-1-hydroxyethyl]phenyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C10H14ClNO3S/c1-12(16(2,14)15)9-5-3-8(4-6-9)10(13)7-11/h3-6,10,13H,7H2,1-2H3/t10-/m1/s1 |
InChI Key |
KONSDXDLUSDQTI-SNVBAGLBSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)[C@@H](CCl)O)S(=O)(=O)C |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(CCl)O)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide typically involves the reaction of 4-[(1S)-2-chloro-1-hydroxyethyl]aniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a diol.
Substitution: Formation of azide or nitrile derivatives.
Scientific Research Applications
N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related sulfonamide derivatives highlights key differences in substituents, stereochemistry, and physicochemical properties:
Table 1: Structural and Physicochemical Comparison
Key Observations
Stereochemical Influence :
- The (1S) configuration in the target compound distinguishes it from its (1R)-enantiomer (CAS 157023-58-0, ). Enantiomers often exhibit divergent biological activities due to receptor-binding specificity .
Substituent Effects: N-Methylation: The N-methyl group in the target compound increases lipophilicity (logP ~2.48, inferred from ) compared to non-methylated analogs like ’s compound (CAS 187831-22-7) . Chloro vs. Chloroacetyl: Replacing the 2-chloro-1-hydroxyethyl group with a chloroacetyl moiety () introduces a reactive electrophilic site, making it suitable for nucleophilic substitution reactions .
Heterocyclic Derivatives :
- Pyrimidine-based sulfonamides (e.g., ) exhibit larger molecular weights (~371 g/mol) and heterocyclic cores, which may enhance target binding (e.g., enzyme inhibition) but reduce solubility .
Thermal Stability :
- Compounds with multiple sulfonyl groups () demonstrate higher melting points (213–215 °C) due to increased crystallinity, whereas the target compound’s melting point is unspecified but likely lower due to less symmetry .
Biological Activity
N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide, commonly referred to as a sulfonamide compound, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₆ClNO₃S
- Molecular Weight : 277.77 g/mol
- CAS Number : 1176571-45-1
The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in medicinal chemistry.
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit the activity of specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes, which may be beneficial in treating certain diseases.
- Antimicrobial Properties : Sulfonamides are traditionally recognized for their antibacterial properties. This compound may exhibit similar antimicrobial activity by interfering with bacterial folate synthesis.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of cytokine production and immune response.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly inhibit the growth of various bacterial strains. For instance, a study showed that at concentrations as low as 10 µg/mL, the compound effectively reduced bacterial proliferation by over 50% compared to control groups .
In Vivo Studies
Animal models have been employed to further investigate the pharmacological effects of this compound. In a recent study involving cholesterol-fed hamsters, administration of the compound resulted in a significant reduction in serum cholesterol levels, indicating its potential role as a cholesterol absorption inhibitor . The effective dose (ED50) was determined to be approximately 0.04 mg/kg/day, showcasing its potency in lipid regulation.
Case Studies
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound against resistant strains of Staphylococcus aureus. The results indicated a marked decrease in bacterial load in treated subjects compared to those receiving placebo treatment .
Case Study 2: Cholesterol Regulation
In another study focusing on lipid metabolism, researchers found that this compound reduced liver cholesteryl esters significantly after seven days of treatment in hyperlipidemic hamster models. The findings suggest a mechanism involving inhibition of intestinal cholesterol absorption .
Summary of Biological Activities
Pharmacokinetics Overview
| Parameter | Value |
|---|---|
| Bioavailability | TBD |
| Half-life | TBD |
| Metabolism | Hepatic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
